
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) reported that certain quinazolinyl acetamides exhibit potent analgesic and anti-inflammatory properties, comparable to or slightly more potent than diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). This suggests the potential of quinazolinone derivatives in pain management and inflammation control with reduced gastrointestinal side effects.
Antimicrobial Activities
Research on quinazolinone derivatives also extends to their antimicrobial efficacy. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds exhibited good activity against standard drugs (Patel & Shaikh, 2011). Another study by Temiz-Arpacı et al. (2005) on benzoxazole derivatives related to quinazolinone revealed broad-spectrum activity against bacterial and yeast strains, showing promise for developing new antimicrobial agents (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).
Anticonvulsant Activity
El Kayal et al. (2019) investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, identifying compounds that improved experimental convulsive syndrome rates in mice without impairing motor coordination. This study suggests a potential mechanism for the anticonvulsant effect through the inhibition of carbonic anhydrase II, recommending further research for clinical application (El Kayal, Shtrygol’, Zalevskyi, Abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has also been explored. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant in vitro antitumor activity. Some compounds were found to be 1.5–3.0 times more potent than the positive control 5-FU, with selective activities toward various cancer cell lines, encouraging the exploration of these compounds as antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid. This intermediate is then coupled with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "2-(thiophen-2-ylmethyl)acetamide", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid.", "Step 2: Coupling of the intermediate with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product, 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide." ] } | |
CAS番号 |
1223976-13-3 |
分子式 |
C28H22ClN3O3S |
分子量 |
516.01 |
IUPAC名 |
2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33) |
InChIキー |
JOZNBBDUUHXHOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
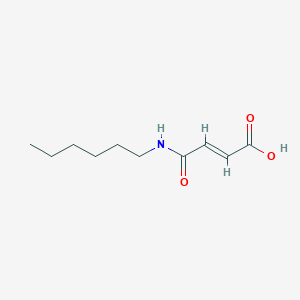
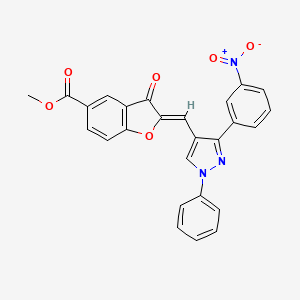
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)
![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)
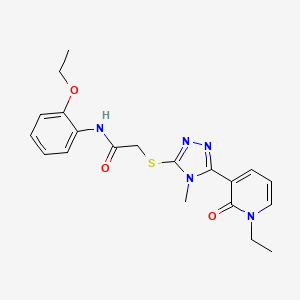
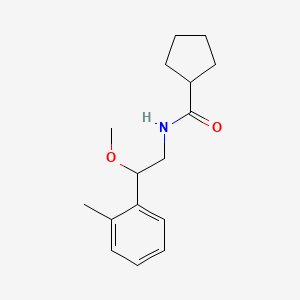
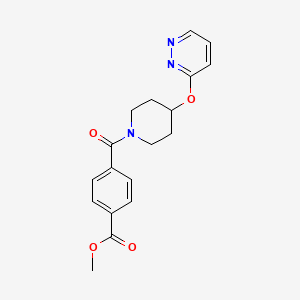
![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2822804.png)
![1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2822809.png)
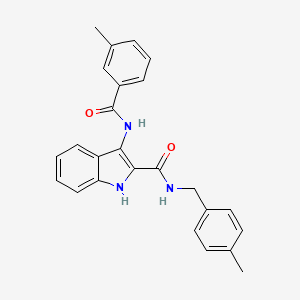
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)